molecular formula C7H8BrNO3 B12093711 Ethyl 4-(bromomethyl)isoxazole-3-carboxylate

Ethyl 4-(bromomethyl)isoxazole-3-carboxylate

Cat. No.: B12093711
M. Wt: 234.05 g/mol
InChI Key: BDYDITZNAWHWBU-UHFFFAOYSA-N
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Description

Ethyl 4-(bromomethyl)isoxazole-3-carboxylate is a brominated isoxazole derivative characterized by a bromomethyl substituent at the 4-position of the isoxazole ring and an ethyl ester group at the 3-position. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely used in medicinal chemistry and organic synthesis due to their structural versatility and bioactivity . The bromomethyl group in this compound enhances its reactivity, making it a valuable intermediate for nucleophilic substitutions, cross-coupling reactions, and the synthesis of complex molecules .

This suggests that similar methods could be adapted for the 4-substituted variant.

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C7H8BrNO3/c1-2-11-7(10)6-5(3-8)4-12-9-6/h4H,2-3H2,1H3

InChI Key

BDYDITZNAWHWBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC=C1CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(bromomethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form the isoxazole ring, followed by bromination at the methyl position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromomethyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 4-(bromomethyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(bromomethyl)isoxazole-3-carboxylate involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Table 1: Comparison of Brominated Isoxazole Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 4-Bromomethyl C₇H₈BrNO₃ 234.05* Reactive bromomethyl group at position 4; versatile alkylation intermediate Organic synthesis, drug development
Ethyl 5-(bromomethyl)isoxazole-3-carboxylate 5-Bromomethyl C₇H₈BrNO₃ 234.05 Bromomethyl at position 5; used in protein binding studies Medicinal chemistry
Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate 5-Aryl (Br, F) C₁₂H₉BrFNO₃ 330.11 Dual halogen (Br, F) on phenyl ring; enhanced bioactivity Pharmacological research
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate 4-Chloromethyl, 5-Ethyl C₉H₁₂ClNO₃ 217.65 Chloromethyl and ethyl groups; steric effects influence reactivity Organic intermediates

*Calculated based on analogous compounds.

Key Observations:

  • Substituent Position: The placement of the bromomethyl group (4- vs. 5-position) significantly alters reactivity. For example, the 4-substituted derivative may exhibit different nucleophilic substitution kinetics compared to the 5-substituted analogue due to electronic and steric effects .
  • Halogen Type: Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine enhance its leaving-group ability, making brominated derivatives more reactive in alkylation and cross-coupling reactions .
  • Hybrid Structures: Compounds like Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate demonstrate how combined halogenation (Br and F) on aryl rings can optimize lipophilicity and target binding, a strategy used in drug design .

Functional Group Variations

Table 2: Impact of Ester and Aryl Group Modifications

Compound Name Functional Groups Key Properties Biological Relevance
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate 5-Chlorophenyl, 3-ethyl ester Increased lipophilicity; moderate reactivity Antimicrobial agents
Ethyl 5-methylisoxazole-3-carboxylate 5-Methyl, 3-ethyl ester Lower reactivity; stable scaffold Building block for heterocycles
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate 5-Fluorophenyl, 3-ethyl ester Enhanced metabolic stability Enzyme inhibition studies

Key Observations:

  • Aryl Substitutions: Phenyl rings with electron-withdrawing groups (e.g., -NO₂ in Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate) increase electrophilicity, facilitating interactions with nucleophilic biological targets .

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